molecular formula C8H16O4 B14005114 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol CAS No. 90201-74-4

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol

Cat. No.: B14005114
CAS No.: 90201-74-4
M. Wt: 176.21 g/mol
InChI Key: ACLGHSLNXWLTGQ-UHFFFAOYSA-N
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Description

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol, also known as 1,4-Cyclohexylenedimethanol, is a di-substituted derivative of cyclohexane. This compound is classified as a diol, meaning it has two hydroxyl (OH) functional groups. It is commonly used in the synthesis of various polymers and resins due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:

Industrial Production Methods

In industrial settings, the production of this compound involves high-pressure hydrogenation of DMT in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexyl halides or esters.

Scientific Research Applications

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol involves its ability to form strong hydrogen bonds due to the presence of hydroxyl groups. These hydrogen bonds facilitate the cross-linking of polymer chains, enhancing the mechanical properties and stability of the resulting materials. The compound’s molecular targets include polymer matrices and biological tissues, where it interacts with other molecules to form stable structures .

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanedimethanol: Similar in structure but lacks the additional hydroxyl groups.

    1,4-Bis(glycidoxymethyl)cyclohexane: Contains epoxy groups instead of hydroxyl groups.

    1,4-Cyclohexanedimethanol diglycidyl ether: Contains glycidyl ether groups.

Uniqueness

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is unique due to its dual hydroxyl groups, which provide enhanced hydrogen bonding capabilities. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the synthesis of high-performance polymers and biocompatible materials .

Properties

CAS No.

90201-74-4

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1,4-bis(hydroxymethyl)cyclohexane-1,4-diol

InChI

InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2

InChI Key

ACLGHSLNXWLTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CO)O)(CO)O

Origin of Product

United States

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